
trans-4-Aminocyclopent-2-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclopentene ring. The stereochemistry of the compound, denoted by (1S,4S), indicates the specific spatial arrangement of its atoms, which can influence its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid may involve optimized synthetic routes that ensure high efficiency and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Wirkmechanismus
The mechanism by which (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s unique stereochemistry allows it to fit into specific binding sites, modulating biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4S)-Prephenic acid: Another chiral compound with similar structural features but different functional groups.
(1S,4S)-Sertraline: A stereoisomer used in the medical field with distinct pharmacological properties.
Quaternary ammonium salts of cationic lipopeptides: Compounds with similar antimicrobial activities but different structural motifs.
Highlighting Uniqueness
(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups on a cyclopentene ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m1/s1 |
InChI-Schlüssel |
VTCHZFWYUPZZKL-RFZPGFLSSA-N |
Isomerische SMILES |
C1[C@@H](C=C[C@H]1N)C(=O)O |
Kanonische SMILES |
C1C(C=CC1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


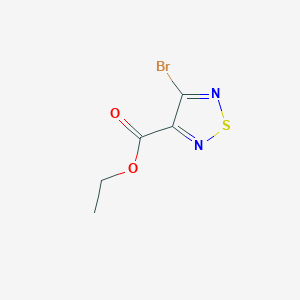
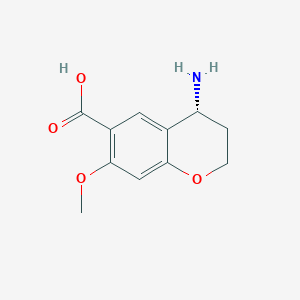
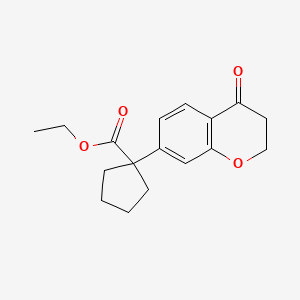
![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)


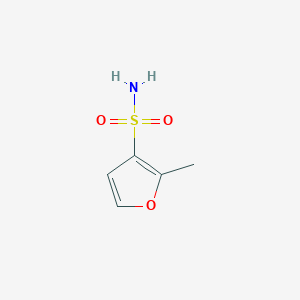
![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)
![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)
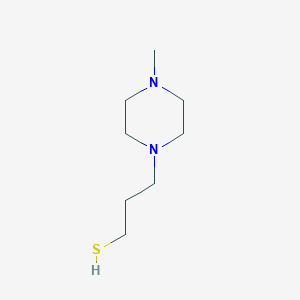
![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate](/img/structure/B15247627.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)
